

Technical Support Center: Leonurine Administration in Animal Models

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Compound of Interest

Compound Name: ST 198
Cat. No.: B1682475

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose Leonurine in animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established No-Observed-Adverse-Effect Level (NOAEL) for Leonurine or its extracts in animal models?

A1: A 13-week subchronic toxicity study in F344 rats using an aqueous extract of Leonuri Herba established a NOAEL of 1000 mg/kg/day for both male and female rats when administered orally.^{[1][2]}

Q2: What are the primary target organs for toxicity at supra-therapeutic or very high doses?

A2: Based on current animal studies, the primary organs of concern at very high doses are the stomach, liver, and kidneys.^{[1][2][3]} Specifically, squamous cell hyperplasia in the forestomach was noted in rats at a dose of 2000 mg/kg/day of Leonuri Herba aqueous extract. Some studies also indicate that high doses of Leonurus decoctions might lead to mild inflammatory lesions in the liver and kidney.

Q3: What specific histopathological changes have been observed at high doses?

A3: The most definitive histopathological finding is squamous cell hyperplasia in the forestomach of F344 rats orally administered 2000 mg/kg/day of Leonuri Herba aqueous extract for 13 weeks. Additionally, studies on aqueous extracts of Leonotis leonurus (a related plant) have shown various unspecified histopathological changes in organs following high-dose administration.

Q4: Are there any reported effects of high-dose Leonurine on hematological or serum chemistry parameters?

A4: While a 13-week study on Leonuri Herba extract found no treatment-related differences in hematology or serum chemistry up to 2000 mg/kg/day, a separate study on an aqueous extract of Leonotis leonurus reported significant changes. In that study, doses of 1600 mg/kg (sub-acute) and as low as 200 mg/kg (chronic) caused alterations in red blood cells, packed cell volume, hemoglobin, platelets, and white blood cells. Biochemical parameters, including urea, creatinine, total bilirubin, and liver enzymes, were also affected at doses of 400 mg/kg and higher in chronic toxicity tests.

Q5: What clinical signs of toxicity should I monitor in animals during a high-dose study?

A5: In a study where mortality was observed (at 3200 mg/kg of Leonotis leonurus extract), preceding clinical signs included a starry hair coat and respiratory distress. General monitoring should always include changes in body weight, food and water consumption, behavioral changes, and overall appearance.

Troubleshooting Guides

Issue 1: Unexpected Mortality in High-Dose Group

- **Possible Cause:** The administered dose may have exceeded the lethal threshold for the specific animal model and extract used. Acute toxicity studies of an aqueous extract of Leonotis leonurus showed mortality at a dose of 3200 mg/kg. In contrast, an aqueous extract of Leonurus cardiaca did not cause mortality even at 5000 mg/kg, indicating that the specific plant and preparation are critical.
- **Troubleshooting Steps:**

- Immediately perform a necropsy on deceased animals to look for gross pathological changes.
- Review the specific extract or pure compound being used, as toxicity profiles vary significantly.
- Consider conducting a dose-range-finding study to establish a maximum tolerated dose (MTD) before proceeding with long-term studies.
- Monitor surviving animals closely for clinical signs such as respiratory distress.

Issue 2: Evidence of Gastric Irritation or Abnormalities at Necropsy

- Possible Cause: High oral doses of Leonuri Herba extract have been directly linked to squamous cell hyperplasia in the forestomach of rats. This suggests a direct irritant effect at high concentrations.
- Troubleshooting Steps:
 - Perform a thorough histopathological examination of the stomach, particularly the forestomach in rodents.
 - If gastric effects are a concern for the experimental endpoint, consider an alternative route of administration (e.g., intraperitoneal injection), though this will require a separate toxicity assessment.
 - Evaluate if reducing the concentration of the oral gavage solution (while maintaining the dose) mitigates the effect.

Issue 3: Significant Elevations in Liver or Kidney Function Markers (e.g., ALT, AST, Creatinine)

- Possible Cause: High doses of Leonurus extracts may induce mild inflammatory lesions in the liver and kidneys. Studies with Leonotis leonurus extract also showed alterations in liver and kidney-related biochemical markers.
- Troubleshooting Steps:

- Correlate serum chemistry findings with histopathological examination of the liver and kidneys to confirm tissue damage.
- Measure inflammatory markers in the tissue or serum to investigate a potential inflammatory mechanism.
- Determine a NOAEL for these effects by testing a range of lower doses.

Data Presentation

Table 1: Summary of Subchronic Oral Toxicity of Leonuri Herba Aqueous Extract in F344 Rats

Dose Group (mg/kg/day)	Duration	Key Findings	NOAEL (mg/kg/day)	Reference
0, 125, 250, 500, 1000	13 Weeks	No treatment-related adverse effects observed.	1000	
2000	13 Weeks	Squamous cell hyperplasia in the forestomach.	-	

Table 2: Summary of Toxicity Findings for Leonotis leonurus Aqueous Extract in Wistar Rats

Study Type	Dose (mg/kg)	Key Findings	Reference
Acute	3200	Mortality observed.	
Sub-acute	1600	Significant changes in hematological parameters.	
Chronic	200	Significant changes in hematological parameters.	
Chronic	400	Significant reduction in urea, total bilirubin, GGT, ALT, and other markers.	

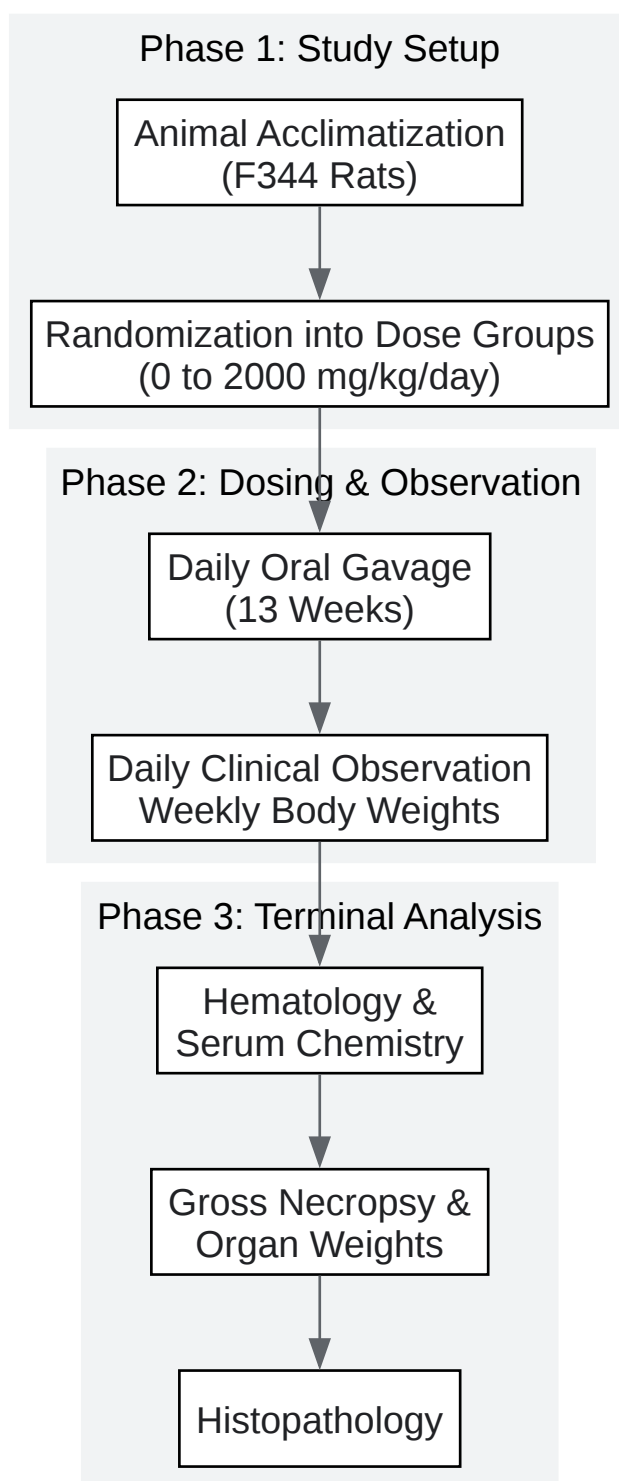
Experimental Protocols

Protocol 1: Subchronic Oral Toxicity Assessment of Leonuri Herba Extract

- Animal Model: Male and female F344 rats.
- Test Substance: Aqueous extract of Leonuri Herba.
- Dosage: Animals are divided into groups receiving 0 (control), 125, 250, 500, 1000, or 2000 mg/kg/day.
- Route of Administration: Once daily via oral gavage.
- Duration: 13 consecutive weeks.
- Assessments:
 - Daily: Mortality and clinical signs.
 - Weekly: Body weight and food consumption.

- Pre-treatment and Termination: Ophthalmology, urinalysis, hematology, and serum chemistry.
- Termination: Gross necropsy, organ weights, and comprehensive histopathological examination of tissues.

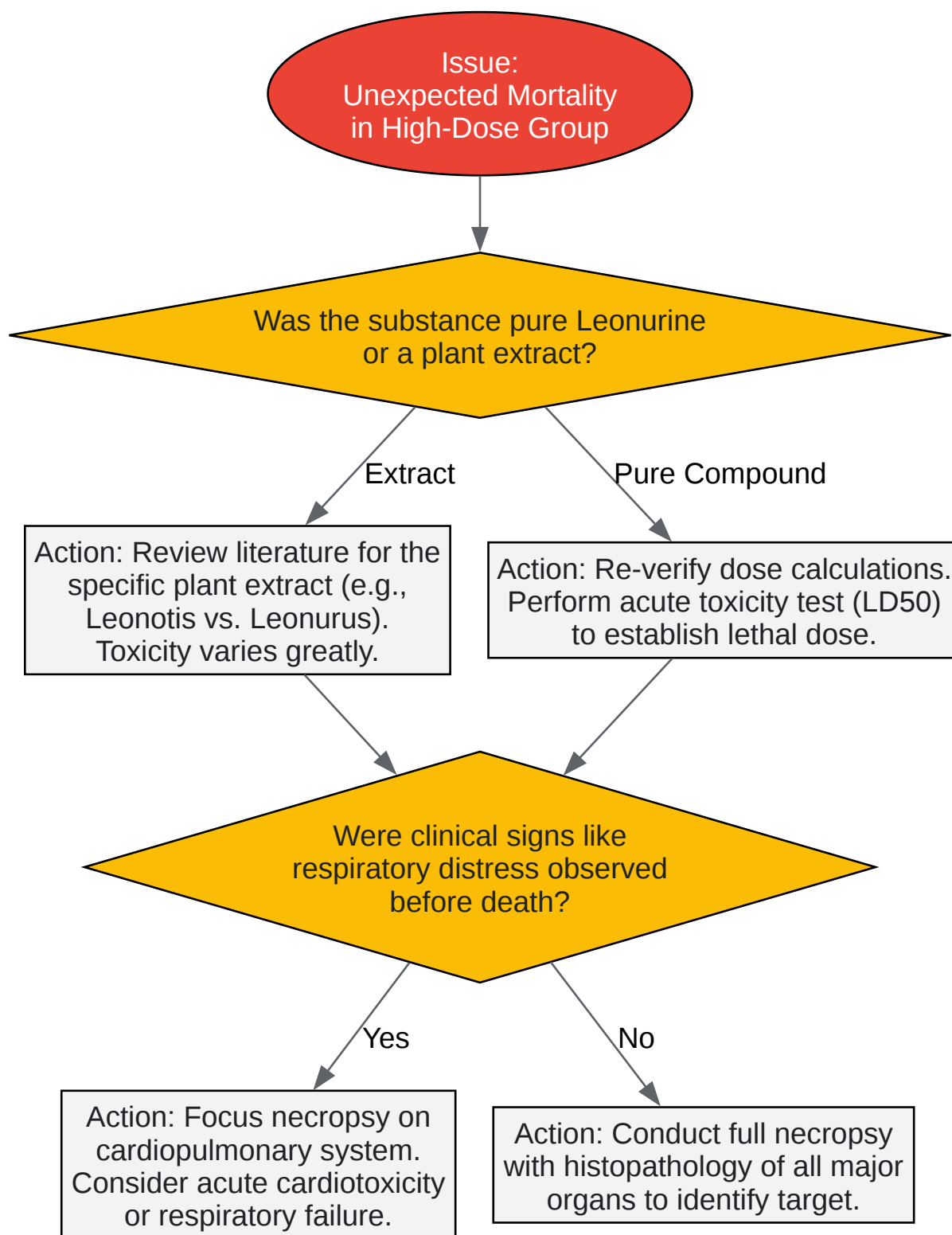
Mandatory Visualizations



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Caption: Experimental workflow for a 13-week subchronic toxicity study.

Caption: Key signaling pathways of Leonurine and observed high-dose effects.



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Caption: Troubleshooting logic for unexpected mortality in animal studies.

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